molecular formula C14H9Cl2NO B4203540 3-[(3,4-dichlorobenzyl)oxy]benzonitrile

3-[(3,4-dichlorobenzyl)oxy]benzonitrile

Cat. No.: B4203540
M. Wt: 278.1 g/mol
InChI Key: IOOCZMPMKHNVRC-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)oxy]benzonitrile is a benzonitrile derivative featuring a 3,4-dichlorobenzyl ether substituent at the 3-position of the benzene ring. Its molecular structure combines a nitrile group (-CN) with a dichlorinated benzyloxy moiety, conferring unique physicochemical and biological properties. This compound has been explored in medicinal chemistry, particularly in fragment-based drug discovery and enzyme inhibition studies . Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in procedures yielding intermediates like 2-amino-6-((3,4-dichlorobenzyl)oxy)benzonitrile (LCMS m/z 310 [M+H]+) and related quinazoline derivatives .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-7H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCZMPMKHNVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-[(3,4-dichlorobenzyl)oxy]benzonitrile, a comparative analysis with structurally analogous compounds is provided below. Key factors include substituent positioning, electronic effects, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Substituent Pattern Molecular Weight Key Features Reference(s)
This compound 3-(3,4-Cl₂-benzyloxy) on benzonitrile ~277.1 g/mol High lipophilicity due to dichlorobenzyl group; nitrile enhances polarity.
2-Amino-6-((3,4-dichlorobenzyl)oxy)benzonitrile 2-NH₂, 6-(3,4-Cl₂-benzyloxy) ~276.1 g/mol Amino group improves solubility; reduced steric hindrance at meta position.
5-((3,4-Dichlorobenzyl)oxy)quinazolin-4(3H)-one Quinazolinone core with 3,4-Cl₂-benzyloxy ~339.1 g/mol Heterocyclic core enhances binding to enzymatic pockets (e.g., MAO-B).
3,5-Dichloro-2-hydroxybenzonitrile 3,5-Cl₂, 2-OH on benzonitrile ~188.0 g/mol Hydroxyl group increases hydrogen-bonding potential; lower Cl content.

Key Research Findings

  • Substituent Positioning: The 3,4-dichlorobenzyloxy group consistently outperforms mono-chlorinated or para-substituted variants in target binding, as seen in MAO-B inhibitors . Meta-substitution on the benzonitrile ring (as in this compound) optimizes steric compatibility with enzymatic active sites compared to ortho or para positions .
  • Activity Cliffs: Minor structural changes (e.g., replacing nitrile with hydroxyl in 3,5-dichloro-2-hydroxybenzonitrile) drastically reduce potency, underscoring the nitrile’s role in electronic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3,4-dichlorobenzyl)oxy]benzonitrile
Reactant of Route 2
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